![molecular formula C10H8N2O3S2 B3306143 {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 926223-30-5](/img/structure/B3306143.png)
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
“{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a compound with the molecular formula C10H8N2O3S2. It has a molecular weight of 268.31 Da . It is a solid substance .
Molecular Structure Analysis
The InChI code for “{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is 1S/C10H8N2O3S2/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) .Physical And Chemical Properties Analysis
“{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a solid substance . Amino acids, which are structurally similar, are colorless, crystalline solids with high melting points greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit significant antimicrobial activity. For instance, sulfathiazole, a short-acting sulfa drug, is used for its antimicrobial properties .
Antiretroviral Activity
Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety. This highlights the potential of thiazole derivatives in antiretroviral therapy .
Antifungal Activity
Abafungin is an example of an antifungal drug that contains a thiazole ring. This suggests that “{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” could potentially be used in the development of new antifungal agents .
Anticancer Activity
Thiazole derivatives have shown promise in the field of oncology. Tiazofurin, an anticancer drug, contains a thiazole ring. Moreover, certain thiazole-based compounds have demonstrated potent antitumor and antioxidant activities .
Anti-Alzheimer Activity
Thiazole derivatives have been associated with anti-Alzheimer activity, suggesting potential applications in the treatment of neurodegenerative diseases .
Antihypertensive Activity
Thiazole derivatives have also been linked to antihypertensive activity, indicating potential use in the management of high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity, which could be beneficial in the management of conditions associated with oxidative stress .
Hepatoprotective Activity
Thiazole compounds have shown hepatoprotective activities, suggesting potential applications in the treatment of liver diseases .
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, n,n-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, has been reported to interact with the kinesin-like protein kif11 .
Mode of Action
It can be inferred that the compound interacts with its target protein, possibly leading to changes in the protein’s function or activity .
Biochemical Pathways
Amino acids and their derivatives, including thiazole compounds, are known to play vital roles in various metabolic pathways . They can influence the synthesis of proteins, hormones, and other secondary metabolites .
Pharmacokinetics
Peptides, which are polymers of amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Amino acids and their derivatives can mediate various physiological processes, such as cell signaling, homeostasis, gene expression, and protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. For instance, the compound’s activity may be affected by the pH of the environment, the presence of other molecules, and the temperature .
properties
IUPAC Name |
2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(14)3-7-5-17-10(11-7)12-9(15)6-1-2-16-4-6/h1-2,4-5H,3H2,(H,13,14)(H,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSYHMVHWVJKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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